molecular formula C19H20N4OS B11666948 3-(4-Isobutylphenyl)-N'-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide CAS No. 303107-07-5

3-(4-Isobutylphenyl)-N'-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11666948
CAS No.: 303107-07-5
M. Wt: 352.5 g/mol
InChI Key: KPPHEBNBIZPQSU-UDWIEESQSA-N
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Description

3-(4-Isobutylphenyl)-N’-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring, a thiophene moiety, and an isobutylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Isobutylphenyl)-N’-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-isobutylbenzaldehyde with thiophene-2-carbohydrazide under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized with hydrazine hydrate to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-Isobutylphenyl)-N’-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring and thiophene moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted pyrazole or thiophene derivatives.

Scientific Research Applications

3-(4-Isobutylphenyl)-N’-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-Isobutylphenyl)-N’-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Isobutylphenyl)-N’-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide can be compared with other pyrazole derivatives and thiophene-containing compounds.
  • Similar compounds include 3-(4-Isobutylphenyl)-1H-pyrazole-5-carbohydrazide and 3-(4-Isobutylphenyl)-N’-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide.

Uniqueness

  • The presence of both the pyrazole ring and thiophene moiety in 3-(4-Isobutylphenyl)-N’-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide makes it unique compared to other similar compounds. This combination of structural features contributes to its distinct chemical reactivity and potential applications.

Properties

CAS No.

303107-07-5

Molecular Formula

C19H20N4OS

Molecular Weight

352.5 g/mol

IUPAC Name

3-[4-(2-methylpropyl)phenyl]-N-[(E)-thiophen-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H20N4OS/c1-13(2)10-14-5-7-15(8-6-14)17-11-18(22-21-17)19(24)23-20-12-16-4-3-9-25-16/h3-9,11-13H,10H2,1-2H3,(H,21,22)(H,23,24)/b20-12+

InChI Key

KPPHEBNBIZPQSU-UDWIEESQSA-N

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CS3

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CS3

Origin of Product

United States

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